Uridine, 4'-azido-2'-deoxy-
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Overview
Description
Uridine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to uridine, a naturally occurring nucleoside, but features an azido group at the 4’ position and lacks a hydroxyl group at the 2’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-azido-2’-deoxy- typically involves the modification of a uridine precursor. One common method includes the use of epoxidation followed by nucleophilic opening to introduce the azido group at the 4’ position . The deoxygenation of the 2’-hydroxyl group is often performed as one of the final steps in the synthesis .
Industrial Production Methods
Industrial production methods for uridine, 4’-azido-2’-deoxy- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated synthesis equipment and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Uridine, 4’-azido-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Epoxidation Reagents: Dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA) for the initial epoxidation step.
Nucleophilic Reagents: Sodium azide for the nucleophilic opening of the epoxide.
Reducing Agents: Hydrogen gas with a palladium catalyst for the reduction of the azido group.
Major Products Formed
Scientific Research Applications
Uridine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of uridine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can cause chain termination or the formation of defective nucleic acids . This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to disruptions in cellular replication and transcription processes . The azido group plays a crucial role in these mechanisms by participating in various chemical reactions that modify the nucleic acid structure .
Comparison with Similar Compounds
Similar Compounds
2’-Azido-2’-deoxyuridine: Similar in structure but with the azido group at the 2’ position.
2’-Azido-2’-deoxycytidine: Contains a cytosine base instead of uracil.
4’-Azidocytidine: Similar modification at the 4’ position but retains the hydroxyl group at the 2’ position.
Uniqueness
Uridine, 4’-azido-2’-deoxy- is unique due to the specific placement of the azido group at the 4’ position and the absence of the 2’-hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in various research applications .
Properties
CAS No. |
130108-75-7 |
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Molecular Formula |
C9H11N5O5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1 |
InChI Key |
HQMDKFQJGGNORX-MTQIGAJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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